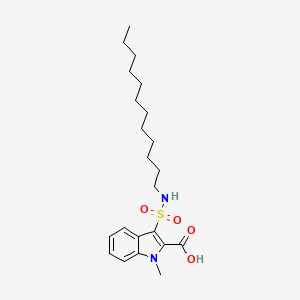
3-(Dodecylsulfamoyl)-1-methyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dodecylsulfamoyl)-1-methyl-1H-indole-2-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines an indole core with a dodecylsulfamoyl group, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylsulfamoyl)-1-methyl-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Dodecylsulfamoyl Group: The dodecylsulfamoyl group can be introduced through a sulfonation reaction using dodecylamine and chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dodecylsulfamoyl)-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
3-(Dodecylsulfamoyl)-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and surfactants due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 3-(Dodecylsulfamoyl)-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The dodecylsulfamoyl group enhances its ability to interact with lipid membranes, increasing its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Indole-3-butyric acid: Another plant hormone with an indole core and a butyric acid side chain.
Sodium dodecyl sulfate: A surfactant with a similar dodecyl group but different functional groups.
Uniqueness
3-(Dodecylsulfamoyl)-1-methyl-1H-indole-2-carboxylic acid is unique due to its combination of an indole core with a dodecylsulfamoyl group, which imparts both biological activity and amphiphilic properties
Propriétés
Numéro CAS |
872593-17-4 |
|---|---|
Formule moléculaire |
C22H34N2O4S |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
3-(dodecylsulfamoyl)-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C22H34N2O4S/c1-3-4-5-6-7-8-9-10-11-14-17-23-29(27,28)21-18-15-12-13-16-19(18)24(2)20(21)22(25)26/h12-13,15-16,23H,3-11,14,17H2,1-2H3,(H,25,26) |
Clé InChI |
FXQASCZDHINUMX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNS(=O)(=O)C1=C(N(C2=CC=CC=C21)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


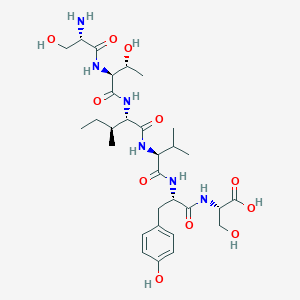
![4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol](/img/structure/B12588471.png)
![5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12588481.png)
![5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide](/img/structure/B12588489.png)
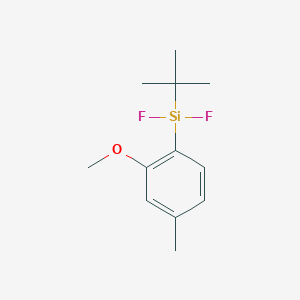
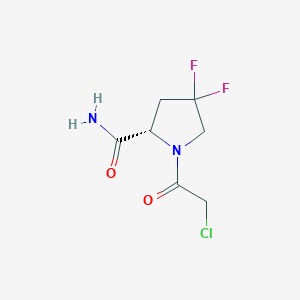

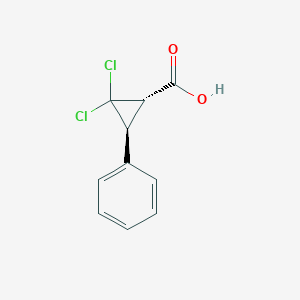
![5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one](/img/structure/B12588531.png)
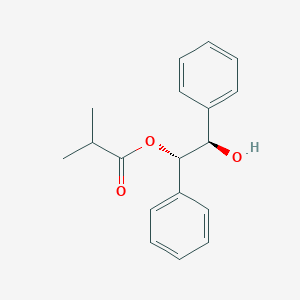
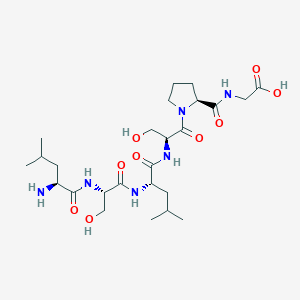
![2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]anthracene-9,10-dione](/img/structure/B12588557.png)
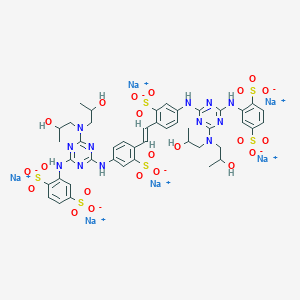
![Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-](/img/structure/B12588566.png)
